molecular formula C18H15ClN2O3 B7830955 2-(2-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid

2-(2-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid

Cat. No.: B7830955
M. Wt: 342.8 g/mol
InChI Key: LSHKZOSNEQNWBO-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-8-methyl-4,5-dihydrofuro[2,3-g]indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10-15-14(24-17(10)18(22)23)7-6-12-9-21(20-16(12)15)8-11-4-2-3-5-13(11)19/h2-5,9H,6-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHKZOSNEQNWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C3=NN(C=C3CC2)CC4=CC=CC=C4Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

2-(2-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid is unique due to its specific structural features, such as the presence of the furo group and the chlorobenzyl substitution. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research.

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